molecular formula C13H16N2O2 B12615380 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 880881-26-5

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one

Katalognummer: B12615380
CAS-Nummer: 880881-26-5
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: ZIEVZRPFZVJFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound is characterized by the presence of a benzimidazole core with a 5-oxohexyl side chain, which imparts unique properties to the molecule.

Vorbereitungsmethoden

The synthesis of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The 5-oxohexyl side chain can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Wissenschaftliche Forschungsanwendungen

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for potential use in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. It may also interact with DNA and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives such as:

    Pentoxifylline: A methylxanthine derivative used to treat peripheral vascular disease.

    Propentofylline: A neuroprotective agent with similar structural features.

    Theobromine: A naturally occurring methylxanthine found in cocoa and chocolate.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Each of these compounds has unique properties and applications, highlighting the versatility of the benzimidazole scaffold.

Eigenschaften

CAS-Nummer

880881-26-5

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

3-(5-oxohexyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(16)6-4-5-9-15-12-8-3-2-7-11(12)14-13(15)17/h2-3,7-8H,4-6,9H2,1H3,(H,14,17)

InChI-Schlüssel

ZIEVZRPFZVJFQI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCCN1C2=CC=CC=C2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.